Cas no 1375473-07-6 (6-(trifluoromethyl)morpholine-2-carboxylic acid)

6-(trifluoromethyl)morpholine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Morpholinecarboxylic acid, 6-(trifluoromethyl)-
- 6-(trifluoromethyl)morpholine-2-carboxylic acid
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- MDL: MFCD21602451
- インチ: 1S/C6H8F3NO3/c7-6(8,9)4-2-10-1-3(13-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)
- InChIKey: CUAWHSMWBLIBFU-UHFFFAOYSA-N
- ほほえんだ: N1CC(C(F)(F)F)OC(C(O)=O)C1
6-(trifluoromethyl)morpholine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91014-5.0g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95.0% | 5.0g |
$2940.0 | 2025-02-21 | |
Enamine | EN300-91014-0.05g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95.0% | 0.05g |
$851.0 | 2025-02-21 | |
Chemenu | CM325782-250mg |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95%+ | 250mg |
$1297 | 2021-08-18 | |
Chemenu | CM325782-1g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95%+ | 1g |
$2163 | 2021-08-18 | |
Chemenu | CM325782-250mg |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95%+ | 250mg |
$1297 | 2023-01-10 | |
Enamine | EN300-91014-10.0g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95.0% | 10.0g |
$4360.0 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12418-250MG |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95% | 250MG |
¥ 5,715.00 | 2023-03-31 | |
Enamine | EN300-91014-5g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 5g |
$4349.0 | 2023-09-01 | ||
Enamine | EN300-91014-10g |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 10g |
$6450.0 | 2023-09-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12418-100mg |
6-(trifluoromethyl)morpholine-2-carboxylic acid |
1375473-07-6 | 95% | 100mg |
¥3506.0 | 2024-04-24 |
6-(trifluoromethyl)morpholine-2-carboxylic acid 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
6-(trifluoromethyl)morpholine-2-carboxylic acidに関する追加情報
6-(Trifluoromethyl)morpholine-2-carboxylic Acid: A Comprehensive Overview
6-(Trifluoromethyl)morpholine-2-carboxylic acid (CAS No. 1375473-07-6) is a highly specialized organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of morpholines, which are six-membered ring structures containing an oxygen atom and a nitrogen atom. The trifluoromethyl group attached to the morpholine ring introduces unique electronic and steric properties, making it a valuable molecule for research and development.
The structure of 6-(trifluoromethyl)morpholine-2-carboxylic acid is characterized by a morpholine ring with a trifluoromethyl substituent at the 6-position and a carboxylic acid group at the 2-position. This arrangement allows for versatile reactivity and functionalization, enabling its use in a wide range of applications. Recent studies have highlighted its potential as a building block for advanced materials, particularly in the development of high-performance polymers and coatings.
One of the most promising applications of 6-(trifluoromethyl)morpholine-2-carboxylic acid lies in the pharmaceutical industry. Researchers have explored its role as a precursor for bioactive molecules, including antibiotics and antiviral agents. The trifluoromethyl group enhances the molecule's stability and bioavailability, making it an attractive candidate for drug design. Additionally, its carboxylic acid functionality facilitates the formation of amide bonds, which are critical in peptide synthesis.
In the field of agrochemistry, 6-(trifluoromethyl)morpholine-2-carboxylic acid has shown potential as an intermediate in the synthesis of herbicides and fungicides. Its ability to modulate plant growth and protect crops from pathogens has drawn significant attention from agricultural scientists. Recent advancements in green chemistry have further emphasized its role in developing eco-friendly agrochemicals.
The synthesis of 6-(trifluoromethyl)morpholine-2-carboxylic acid involves a multi-step process that typically begins with the preparation of morpholine derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the specific conditions. The carboxylic acid functionality is then introduced via oxidation or hydrolysis reactions. These steps require precise control over reaction conditions to ensure high yields and purity.
Recent research has also focused on the catalytic properties of 6-(trifluoromethyl)morpholine-2-carboxylic acid in organic synthesis. Its ability to act as a catalyst in asymmetric synthesis has opened new avenues for producing chiral compounds with high enantiomeric excess. This property is particularly valuable in the pharmaceutical industry, where chirality plays a critical role in drug efficacy.
In conclusion, 6-(trifluoromethyl)morpholine-2-carboxylic acid (CAS No. 1375473-07-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and catalysis, position it as a key molecule for future innovations in science and technology.
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